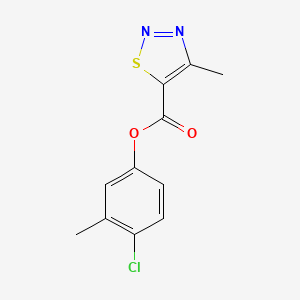![molecular formula C23H27FN2O5S2 B11351996 Methyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11351996.png)
Methyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[({1-[(4-fluorobenzyl)sulfonyl]pipéridin-4-yl}carbonyl)amino]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate de méthyle est un composé organique complexe avec des applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente une structure unique qui comprend un cycle pipéridine, une partie benzothiophène et un groupe fluorobenzyl, ce qui en fait un sujet intéressant pour les études chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[({1-[(4-fluorobenzyl)sulfonyl]pipéridin-4-yl}carbonyl)amino]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate de méthyle implique généralement plusieurs étapes, notamment la formation du cycle pipéridine, l'introduction du groupe fluorobenzyl et le couplage avec la partie benzothiophène. Les réactifs courants utilisés dans ces réactions comprennent divers chlorures de sulfonyle, des amines et des acides carboxyliques. Les conditions de réaction nécessitent souvent des catalyseurs et des solvants spécifiques pour atteindre des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir la rentabilité et l'extensibilité. Des techniques telles que les réacteurs à écoulement continu et les plateformes de synthèse automatisées peuvent être utilisées pour améliorer l'efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[({1-[(4-fluorobenzyl)sulfonyl]pipéridin-4-yl}carbonyl)amino]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle pipéridine ou de la partie benzothiophène.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le permanganate de potassium), des agents réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et des nucléophiles (par exemple, des amines, des thiols). Les conditions de réaction peuvent varier en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent de la transformation spécifique effectuée. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 2-[({1-[(4-fluorobenzyl)sulfonyl]pipéridin-4-yl}carbonyl)amino]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate de méthyle a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Enquêté pour ses activités biologiques potentielles, telles que l'inhibition enzymatique ou la liaison aux récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment des propriétés anti-inflammatoires ou anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme précurseur pour d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 2-[({1-[(4-fluorobenzyl)sulfonyl]pipéridin-4-yl}carbonyl)amino]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier à ces cibles, moduler leur activité et entraîner divers effets biologiques. Les voies exactes impliquées peuvent varier en fonction de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
METHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.
Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism by which METHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism would require detailed studies to elucidate.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres dérivés du benzothiophène, des molécules à base de pipéridine et des composés contenant du fluorobenzyl. Des exemples incluent :
- Valinate de méthyle (1-(4-fluorobenzyl)-1H-indole-3-carbonyl)
- (2S)-2-([1-(4-fluorobutyl)-1H-indazole-3-carbonyl]amino)-3,3-diméthylbutanoate de méthyle
Unicité
Le 2-[({1-[(4-fluorobenzyl)sulfonyl]pipéridin-4-yl}carbonyl)amino]-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate de méthyle est unique en raison de sa combinaison spécifique de caractéristiques structurelles, qui confèrent des propriétés chimiques et biologiques distinctes. Sa structure unique permet des interactions spécifiques avec des cibles moléculaires, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C23H27FN2O5S2 |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
methyl 2-[[1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H27FN2O5S2/c1-31-23(28)20-18-4-2-3-5-19(18)32-22(20)25-21(27)16-10-12-26(13-11-16)33(29,30)14-15-6-8-17(24)9-7-15/h6-9,16H,2-5,10-14H2,1H3,(H,25,27) |
Clé InChI |
YDTKPTJGUFBEQO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-butyl-4-[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11351932.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide](/img/structure/B11351939.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11351949.png)


![N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11351959.png)

![Prop-2-en-1-yl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11351974.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11351980.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B11351984.png)
![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11351988.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11351993.png)

![5-(4-methylphenyl)-N-[2-(phenylcarbonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11352001.png)
